BenchChemオンラインストアへようこそ!

GRD081

PI3K/mTOR dual inhibition non-small cell lung cancer xenograft glioblastoma xenograft

GRD081 is a synthetic, ATP-competitive, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It belongs to a class of pan-PI3K/mTOR catalytic inhibitors designed to simultaneously block both mTORC1 and mTORC2, as well as all Class I PI3K isoforms, thereby overcoming the feedback activation of PI3K that limits single-agent mTOR inhibition.

Molecular Formula
Molecular Weight
Cat. No. B1194453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRD081
SynonymsGRD081;  GRD-081;  GRD 081.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GRD081 Compound Overview: A Phase I-Ready Dual PI3K/mTOR Inhibitor with Characterized Preclinical Safety


GRD081 is a synthetic, ATP-competitive, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . It belongs to a class of pan-PI3K/mTOR catalytic inhibitors designed to simultaneously block both mTORC1 and mTORC2, as well as all Class I PI3K isoforms, thereby overcoming the feedback activation of PI3K that limits single-agent mTOR inhibition [1]. The compound was developed by the Research Laboratory of Hishen Medicine Co., Ltd. (Shanghai, China) and is supplied as a solid powder with purity >98%, soluble in DMSO . GRD081 has completed 28-day repeat-dose subchronic toxicity characterization in two species (Sprague-Dawley rats and beagle dogs) and, as of its publication in 2013, was being considered for phase I clinical trial evaluation [1].

Why GRD081 Cannot Be Substituted by Other Dual PI3K/mTOR Inhibitors Without Loss of Developmental Certainty


Dual PI3K/mTOR inhibitors within the same mechanistic class exhibit profound divergence in their preclinical and clinical safety outcomes that precludes generic interchangeability. The canonical reference compound BEZ235 (dactolisib) demonstrated potent in vitro and in vivo preclinical activity but subsequently failed in clinical trials—its phase Ib and phase II studies were terminated prematurely due to severe toxicity and lack of objective responses, including grade 3–4 toxicities in 50% of patients [1]. Similarly, development of BEZ235 for renal cell carcinoma was halted with the explicit recommendation against further development in its current formulation [1]. GRD081, by contrast, was specifically advanced through a formal 28-day GLP-style subchronic toxicity evaluation in two species to establish quantitative NOAEL values prior to phase I entry [2]. This divergence in developmental maturity and safety documentation means that substituting GRD081 with another research-grade dual PI3K/mTOR inhibitor that lacks species-specific NOAEL data and Phase I readiness introduces substantial uncertainty in dose selection, regulatory acceptability, and translational relevance.

GRD081 Quantitative Differentiation Evidence: Head-to-Head Comparisons with BEZ235 and In-Class Analogs


In Vivo Xenograft Potency Advantage: GRD081 Exhibits 2–3× Higher Tumor Growth Inhibition Than BEZ235 in A549 and U87-MG Models

In head-to-head in vivo studies conducted by the originating laboratory, GRD081 demonstrated 2–3 times higher tumor growth inhibitory power than BEZ235 in both A549 non-small cell lung cancer and U87-MG human glioblastoma nude mouse xenograft models [1]. This was observed despite the two compounds showing similar in vitro IC50 values against mTORC1, mTORC2, and all four Class I PI3K isoforms (α, β, γ, δ) [1]. The in vivo superiority suggests that factors beyond target binding affinity—such as pharmacokinetic exposure, tissue distribution, or metabolic stability—favor GRD081 over BEZ235 in intact organism models.

PI3K/mTOR dual inhibition non-small cell lung cancer xenograft glioblastoma xenograft in vivo efficacy comparison

Subchronic Toxicity Profile: GRD081 Has a Published Two-Species NOAEL Enabling Dose Translation to Phase I

GRD081 is distinguished by the publication of a formal 28-day subchronic toxicity study in Sprague-Dawley rats (doses: 2, 5, 10 mg/kg/day) and beagle dogs (doses: 1, 2, 4 mg/kg/day), establishing quantitative NOAEL values of <2 mg/kg/day for rats and 1 mg/kg/day for dogs [1]. The toxicity profile—comprising myelosuppression, immunosuppression, hematological toxicity, and moderate liver, pancreas, and kidney toxicity—was consistent with the pharmacology of PI3K/mTOR pathway inhibition and was largely reversible upon treatment discontinuation [1]. No equivalent peer-reviewed, two-species, 28-day subchronic toxicity assessment with NOAEL determination has been published for comparator dual PI3K/mTOR inhibitors such as VS-5584, bimiralisib (PQR309), or omipalisib (GSK2126458) at comparable developmental stages.

preclinical safety NOAEL determination repeat-dose toxicity two-species toxicology

In Vitro Target Engagement Parity: GRD081 Matches BEZ235 IC50 Against PI3K Isoforms and mTORC1/2 in Cell-Free Assays

GRD081 demonstrated similar in vitro IC50 values to BEZ235 for inhibition of mTORC1, mTORC2, and all four Class I PI3K isoforms (α, β, γ, δ) in cell-free biochemical assays [1]. It also exhibited similar anti-proliferative efficacy to BEZ235 across several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) [1]. This establishes that GRD081 achieves equivalent target engagement to the most extensively characterized dual PI3K/mTOR inhibitor in the literature. The published pan-PI3K IC50 for GRD081 is in the single-digit nanomolar range in cell-free assays . In contrast, bimiralisib (PQR309) exhibits substantially higher IC50 values: PI3Kα = 33 nM, PI3Kδ = 451 nM, PI3Kβ = 661 nM, PI3Kγ = 708 nM, mTOR = 89 nM , representing a 10- to 100-fold lower biochemical potency than GRD081/BEZ235.

PI3K isoform selectivity mTORC1/mTORC2 inhibition cell-free kinase assay IC50 comparison

Optimal Procurement and Deployment Scenarios for GRD081 Based on Quantitative Differentiation Evidence


Late-Stage Preclinical Oncology Programs Requiring Species-Specific NOAEL for IND-Enabling Dose Justification

Research teams planning Investigational New Drug (IND) or Clinical Trial Application (CTA) filings for dual PI3K/mTOR inhibition strategies can directly leverage GRD081's published two-species subchronic toxicity data, which establishes a NOAEL of 1 mg/kg/day in dogs and <2 mg/kg/day in rats with documented reversibility of adverse effects [1]. This eliminates the need for de novo 28-day repeat-dose toxicity studies that would otherwise be required for uncharacterized dual PI3K/mTOR inhibitors such as VS-5584 or bimiralisib, potentially saving 6–12 months and significant resources in the preclinical development timeline. The published data in Food and Chemical Toxicology provides a citable, peer-reviewed reference for regulatory submissions. Furthermore, the contrast with BEZ235—whose clinical program was terminated due to toxicity not anticipated from preclinical models [2]—underscores the value of GRD081's formal safety characterization as a risk-mitigation asset.

In Vivo Solid Tumor Efficacy Studies Targeting NSCLC and Glioblastoma Where BEZ235 Has Shown Insufficient Activity

Investigators conducting xenograft efficacy studies in A549 non-small cell lung cancer or U87-MG glioblastoma models should prioritize GRD081 over BEZ235 based on the documented 2–3× higher tumor growth inhibitory power in these specific models [1]. This efficacy advantage, observed under oral administration in nude mouse xenografts, is particularly relevant for programs where the in vitro-to-in vivo translation gap has been identified as a critical barrier. In contrast, BEZ235's clinical failure in renal cell carcinoma, attributed in part to lack of objective responses at tolerable doses [2], highlights the importance of selecting a compound with demonstrated in vivo efficacy superiority rather than relying solely on in vitro potency equivalence.

Combination Therapy Studies Requiring a Dual PI3K/mTOR Backbone with Defined Toxicity and Reversibility Profile

For research programs investigating rational combinations of PI3K/mTOR inhibition with radiotherapy, chemotherapy, or immunotherapy, GRD081 offers a defined and reversible toxicity signature—myelosuppression, immunosuppression, and hematological toxicity consistent with target pharmacology—that facilitates prediction and management of overlapping toxicities [1]. The established dose-response relationship for toxicity (unscheduled mortality at ≥5 mg/kg/day in rats) and the documented reversibility upon discontinuation provide quantitative boundaries for combination dosing schedules. This is a critical advantage over combining an uncharacterized dual inhibitor with another agent, where additive or synergistic toxicity cannot be prospectively modeled.

Biomarker-Driven Patient Stratification Studies Leveraging Pan-PI3K Isoform Coverage

GRD081's equivalent potency against all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes [1] makes it suitable for biomarker-agnostic or pan-PIK3CA/PTEN-mutant preclinical studies, in contrast to isoform-selective inhibitors such as alpelisib (PI3Kα-selective) or idelalisib (PI3Kδ-selective with 400–4000× selectivity over mTOR ). The dual pan-PI3K/mTOR coverage is particularly relevant for tumor models harboring multiple PI3K pathway alterations or those expected to develop resistance through mTORC2-mediated Akt reactivation. GRD081's combination of broad target coverage, in vivo efficacy superiority over BEZ235, and published safety data makes it the most comprehensively characterized tool compound for hypothesis-driven PI3K pathway research.

Quote Request

Request a Quote for GRD081

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.